molecular formula C9H13N3O2 B15060598 N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide

Cat. No.: B15060598
M. Wt: 195.22 g/mol
InChI Key: NPRXLOOZAOFNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a chemical compound offered for research and development purposes. It is supplied with a high level of purity, specified at 95% or higher . Chemical Identifiers and Properties • CAS Number: 1251436-62-0 • Molecular Formula: C 9 H 13 N 3 O 2 • Molecular Weight: 195.22 g/mol • MDL Number: MFCD14594546 Handling and Usage This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this material with appropriate safety precautions and refer to the supplied Safety Data Sheet (MSDS) for detailed hazard and handling information . Please note: Specific research applications, biological activities, or mechanisms of action for this compound are not detailed in the current available literature and should be determined by the qualified researching entity.

Properties

IUPAC Name

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-5-4-6(2)11-9(14-3)7(5)8(10)12-13/h4,13H,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRXLOOZAOFNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NO)N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide typically involves the reaction of 2-methoxy-4,6-dimethylpyridine-3-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference substance for drug impurities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide and related compounds:

Compound Name CAS Number Core Structure Substituents Key Features
This compound 1251436-62-0 Pyridine - 2-OCH₃, 4/6-CH₃, 3-NH-C(=N-OH) Methoxy enhances electron density; hydroxyimino enables chelation
(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide 1373252-63-1 Dihydropyridine - 2-oxo, 4/6-CH₃, 3-NH-C(=N-OH) 2-oxo group increases polarity; reduced ring may influence redox activity
2,5-Dichloro-N-hydroxy-4,6-dimethylpyridine-3-carboximidamide 923288-59-9 Pyridine - 2/5-Cl, 4/6-CH₃, 3-NH-C(=N-OH) Chlorine substituents enhance lipophilicity and electron withdrawal
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-3-methoxybenzamide 827008-57-1 Pyrimidine-Indole hybrid - Pyrimidine core, indole-ethyl, 3-methoxybenzamide Bulky indole and benzamide groups suggest receptor-targeting potential

Functional and Application Differences

Electronic and Solubility Properties
  • Methoxy vs. In contrast, the 2-oxo group in the dihydropyridine analog (CAS 1373252-63-1) introduces a polar ketone, likely reducing membrane permeability but improving water solubility . The dichloro derivative (CAS 923288-59-9) exhibits strong electron-withdrawing effects, which may lower pKa and increase reactivity in nucleophilic environments .

Stability and Reactivity

  • Ring Saturation : The dihydropyridine analog (CAS 1373252-63-1) may exhibit lower oxidative stability due to its partially saturated ring, whereas the fully aromatic pyridine core in the main compound confers greater resilience .

Biological Activity

N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H12N4O N hydroxy 2 methoxy 4 6 dimethylpyridine 3 carboximidamide \text{C}_9\text{H}_{12}\text{N}_4\text{O}\quad \text{ N hydroxy 2 methoxy 4 6 dimethylpyridine 3 carboximidamide }

Key Features

  • Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), and carboximidamide (-C(=NH)NH₂).
  • Molecular Weight : Approximately 196.22 g/mol.

Antitumor Effects

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated robust antitumor effects in a Karpas-422 xenograft model when administered at a dosage of 160 mg/kg BID, indicating its potential as an effective therapeutic agent against certain malignancies .

Enzyme Inhibition

The compound has been noted for its inhibitory effects on specific enzymes. In particular, it has shown promise in inhibiting lysyl oxidase (LOX) isoenzymes, which are implicated in cancer metastasis and fibrosis. Increased expression of LOX has been associated with poor prognosis in various cancers, making its inhibition a target for therapeutic intervention .

Case Studies

  • Breast Cancer : Increased lysyl oxidase isoenzyme expression was found in hypoxic breast cancer patients, correlating with negative estrogen receptor status and decreased overall survival rates .
  • Cervical Cancer : In vitro studies showed that SiHa cervical cancer cells exhibited increased invasion under hypoxic conditions, which was repressed by inhibiting LOX activity using specific inhibitors .

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study/SourceFindingsNotes
Antitumor effects in Karpas-422 xenograft modelDosage: 160 mg/kg BID
Inhibition of LOX isoenzymesAssociated with poor prognosis in breast cancer
Cytotoxic effects on various cancer cell linesSignificant inhibition observed

Q & A

Q. What are the recommended synthetic routes for preparing N'-hydroxy-2-methoxy-4,6-dimethylpyridine-3-carboximidamide with high purity?

Methodological Answer: The synthesis typically involves coupling reactions between hydroxylamine derivatives and pyridinecarboxamide precursors. For example, a multi-step approach could include:

Intermediate Preparation : Start with 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid, activated using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for amide bond formation .

Hydroxylamine Conjugation : React the activated intermediate with hydroxylamine hydrochloride under basic conditions (e.g., TEA or DIPEA) to form the carboximidamide moiety.

Purification : Use reverse-phase HPLC with a C18 column and mobile phases (ACN/water with 0.1% TFA) to isolate the product >98% purity .
Key Considerations : Monitor reaction progress via LC-MS to avoid over-substitution or byproduct formation.

Q. How can researchers confirm the structural identity of this compound during characterization?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR : Use 1^1H and 13^13C NMR to verify methoxy (δ3.84.0\delta \sim3.8–4.0 ppm), methyl (δ2.52.7\delta \sim2.5–2.7 ppm), and hydroxyimino (δ9.010.0\delta \sim9.0–10.0 ppm) groups. Compare with analogous pyridinecarboxamide derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Elemental Analysis : Validate C, H, N, and O content against theoretical values.

Q. What stability assessments are critical for storing this compound in research settings?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert gas (argon) to prevent oxidation .
  • Hydrolytic Stability : Test solubility in aqueous buffers (pH 4–9) via accelerated degradation studies. Use HPLC to quantify degradation products (e.g., hydrolysis of the hydroxyimino group) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates absorption in the 300–400 nm range .

Advanced Research Questions

Q. How can contradictions in crystallographic data and computational models for this compound be resolved?

Methodological Answer:

  • X-Ray Crystallography : Obtain single-crystal structures to resolve ambiguities in bond angles or tautomeric forms (e.g., hydroxyimino vs. keto-enol tautomerism) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate electron density maps .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect conformational flexibility that may explain discrepancies .

Q. What strategies are effective for studying the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescence quenching (e.g., with FMP-10 or anthracene derivatives) to assess interactions with metal ions or biomolecules .
  • Kinetic Studies : Employ stopped-flow spectroscopy to monitor reaction rates with electrophiles (e.g., aldehydes or ketones) under pseudo-first-order conditions .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels in the hydroxyimino group to track reaction pathways via NMR or MS .

Q. How can researchers validate computational predictions of this compound’s bioactivity?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., metalloproteases). Cross-validate with SPR (surface plasmon resonance) binding assays .
  • In Vitro Testing : Prioritize enzyme inhibition assays (e.g., IC50_{50} determination) over in silico models to account for solvation effects .

Q. What analytical challenges arise in detecting degradation products, and how can they be addressed?

Methodological Answer:

  • LC-MS/MS : Use MRM (multiple reaction monitoring) to trace low-abundance degradation products (e.g., demethylated or oxidized derivatives) with high sensitivity .
  • Stability-Indicating Methods : Develop gradient HPLC methods with PDA detection to separate co-eluting impurities .
  • Isotopic Dilution : Spike samples with deuterated internal standards to improve quantification accuracy .

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